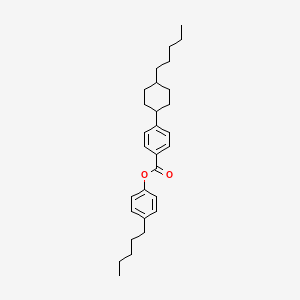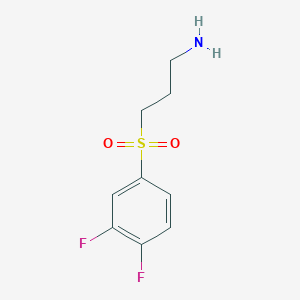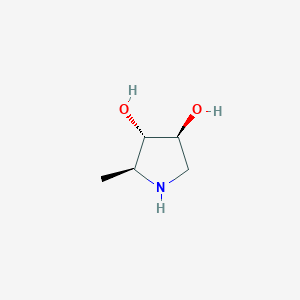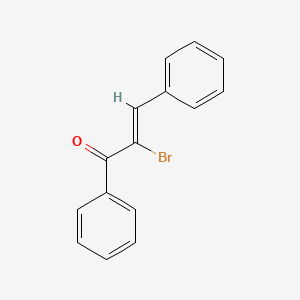
Copper, iodo(triphenylphosphine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triphenylphosphoranyl)copper(II) iodide is a coordination compound that features a copper(II) ion coordinated to a triphenylphosphoranyl ligand and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Triphenylphosphoranyl)copper(II) iodide typically involves the reaction of copper(II) iodide with triphenylphosphine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as: [ \text{CuI}_2 + \text{PPh}_3 \rightarrow \text{(Triphenylphosphoranyl)copper(II) iodide} ]
Industrial Production Methods: Industrial production of (Triphenylphosphoranyl)copper(II) iodide may involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: (Triphenylphosphoranyl)copper(II) iodide can undergo oxidation reactions where the copper(II) ion is further oxidized.
Reduction: The compound can also participate in reduction reactions, reducing the copper(II) ion to copper(I).
Substitution: Ligand substitution reactions can occur, where the triphenylphosphoranyl ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Various phosphine ligands or other coordinating ligands can be used under controlled conditions.
Major Products:
Oxidation: Products may include higher oxidation state copper complexes.
Reduction: Products may include copper(I) complexes.
Substitution: Products will vary depending on the substituting ligand.
Scientific Research Applications
(Triphenylphosphoranyl)copper(II) iodide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Investigated for potential use in medicinal chemistry for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for other copper-containing compounds.
Mechanism of Action
The mechanism of action of (Triphenylphosphoranyl)copper(II) iodide involves coordination chemistry principles. The copper(II) ion interacts with the triphenylphosphoranyl ligand and iodide ion, forming a stable complex. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Copper(I) iodide complexes with phosphine ligands: These compounds share similar structural features but differ in oxidation state and reactivity.
Copper(II) complexes with different phosphine ligands: These compounds have similar coordination environments but may exhibit different chemical properties due to variations in the ligand structure.
Properties
CAS No. |
47107-74-4 |
|---|---|
Molecular Formula |
C18H16CuIP+ |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
iodocopper;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.Cu.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1; |
InChI Key |
DKGJFOQMRCRRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cu]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)


![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)




![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)
![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester](/img/structure/B12092048.png)
![4-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B12092056.png)


